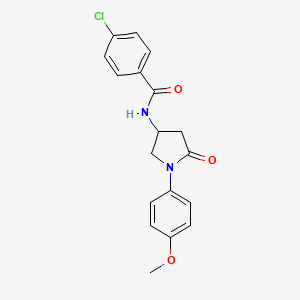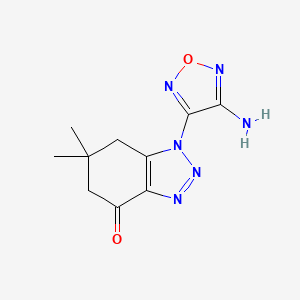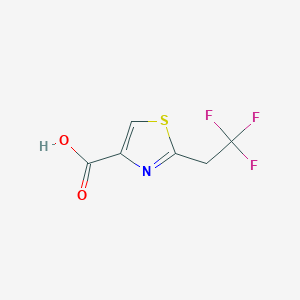
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that belongs to the class of sulfonamide compounds. This compound has gained significant attention due to its potential applications in scientific research.
Wirkmechanismus
The mechanism of action of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves the inhibition of specific enzymes and receptors in the body. This compound has been shown to inhibit the activity of certain kinases and phosphodiesterases, which play a crucial role in various cellular processes.
Biochemical and Physiological Effects:
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been shown to have various biochemical and physiological effects. This compound has been shown to reduce inflammation, inhibit cell proliferation, and induce apoptosis in cancer cells. Additionally, this compound has been shown to improve cardiovascular function and reduce blood pressure.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide in lab experiments include its high potency and selectivity, which makes it an ideal candidate for studying specific cellular processes. However, the limitations of using this compound include its potential toxicity and limited solubility, which can make it challenging to use in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the use of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide in scientific research. One potential direction is the development of new analogs of this compound with improved potency and selectivity. Additionally, this compound can be used in combination with other drugs to enhance their efficacy in the treatment of various diseases. Finally, further studies are needed to explore the potential applications of this compound in other areas of research, such as neuroscience and immunology.
Conclusion:
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a compound that has shown promising results in scientific research. This compound has potential applications in the treatment of various diseases and can be used as a tool for studying specific cellular processes. While there are some limitations to using this compound in lab experiments, its advantages make it an ideal candidate for further research and development.
Synthesemethoden
The synthesis of N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves the reaction of 6-morpholinopyridazine-3-carboxylic acid with 4-aminophenylsulfonamide and trifluoromethyl benzene in the presence of a suitable coupling agent. The reaction is carried out under specific conditions to obtain the desired product in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has been extensively used in scientific research, especially in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases such as cancer, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
N-[4-(6-morpholin-4-ylpyridazin-3-yl)phenyl]-3-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19F3N4O3S/c22-21(23,24)16-2-1-3-18(14-16)32(29,30)27-17-6-4-15(5-7-17)19-8-9-20(26-25-19)28-10-12-31-13-11-28/h1-9,14,27H,10-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJUUSUGKRISAAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=CC(=C4)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19F3N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(6-morpholinopyridazin-3-yl)phenyl)-3-(trifluoromethyl)benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-3-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2412249.png)
![(5-Amino-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B2412250.png)

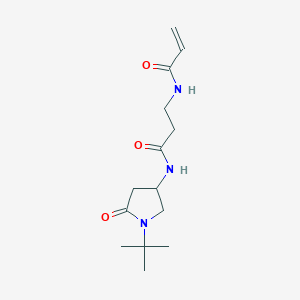
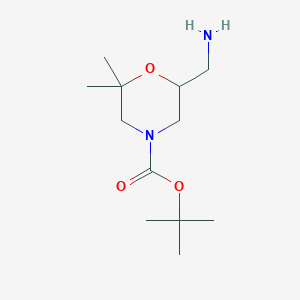
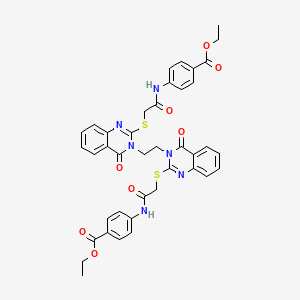
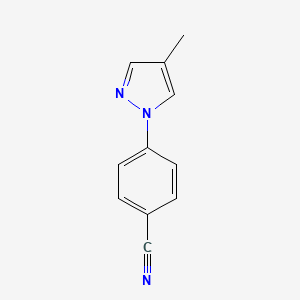
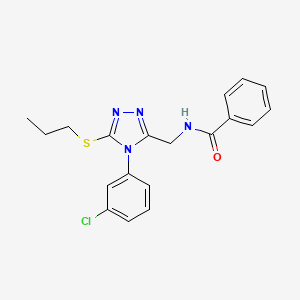
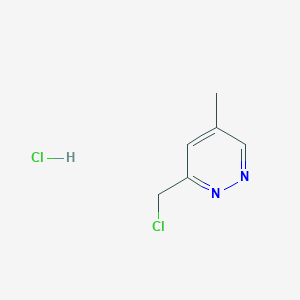
![4-[(diethylamino)sulfonyl]-N-[3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl]benzamide](/img/structure/B2412263.png)
